molecular formula C22H17BrN4O4S B12760050 Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- CAS No. 113849-28-8

Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-

Cat. No.: B12760050
CAS No.: 113849-28-8
M. Wt: 513.4 g/mol
InChI Key: LWEBURKBTIIELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- (CAS No. 113849-28-8, molecular formula: C₂₂H₁₇BrN₄O₄S) is a quinazolinone-sulfonamide hybrid. Its structure features a bromo-substituted quinazolinone core linked to a benzenesulfonamide moiety modified by an N-phenylurea group. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The bromine atom at position 6 and methyl group at position 2 on the quinazolinone ring may enhance electrophilicity and metabolic stability, respectively, while the phenylurea substituent could influence target binding affinity .

Properties

CAS No.

113849-28-8

Molecular Formula

C22H17BrN4O4S

Molecular Weight

513.4 g/mol

IUPAC Name

1-[4-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C22H17BrN4O4S/c1-14-24-20-12-7-15(23)13-19(20)21(28)27(14)17-8-10-18(11-9-17)32(30,31)26-22(29)25-16-5-3-2-4-6-16/h2-13H,1H3,(H2,25,26,29)

InChI Key

LWEBURKBTIIELT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions combining:

  • Formation of the quinazolinone core with appropriate substitution (6-bromo, 2-methyl, 4-oxo)
  • Introduction of the benzenesulfonamide group at the 4-position of the quinazoline ring
  • Attachment of the N-((phenylamino)carbonyl) substituent

The key synthetic steps are:

  • Synthesis of 6-bromo-2-methyl-4-oxo-3(4H)-quinazoline intermediate:

    • This is often prepared by cyclization reactions involving anthranilic acid derivatives or substituted benzamides with appropriate bromination and methylation steps.
    • Bromination at the 6-position is typically achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Formation of the benzenesulfonamide moiety:

    • The benzenesulfonamide group is introduced by sulfonylation of aniline derivatives or by reaction of sulfonyl chlorides with amines.
    • The sulfonamide nitrogen is then linked to the quinazoline core.
  • Coupling with phenylamino carbonyl group:

    • The N-((phenylamino)carbonyl) substituent is introduced via carbamoylation reactions, often using phenyl isocyanate or phenylcarbamoyl chloride derivatives.
    • This step involves nucleophilic attack by the sulfonamide nitrogen or an amine group on the quinazoline ring.

Specific Synthetic Route Example

Based on analogous quinazoline sulfonamide syntheses and patent literature:

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Bromine or NBS in acetic acid or suitable solvent 6-bromo substitution on quinazoline ring
2 Cyclization Anthranilic acid derivative + amide formation Formation of 2-methyl-4-oxo-quinazoline core
3 Sulfonylation Benzenesulfonyl chloride + amine Formation of benzenesulfonamide intermediate
4 Carbamoylation Phenyl isocyanate or phenylcarbamoyl chloride Attachment of N-((phenylamino)carbonyl) group
5 Purification Column chromatography, recrystallization Pure target compound

Research Findings and Yields

  • The preparation of related benzenesulfonamide quinazoline derivatives typically yields 40-70% after purification steps such as flash column chromatography.
  • Bromination and carbamoylation steps are critical for regioselectivity and functional group integrity.
  • Purity is often confirmed by melting point, NMR, and mass spectrometry, with melting points reported in the range of 150-260 °C depending on substituents and purity.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting materials Anthranilic acid derivatives, benzenesulfonyl chloride, phenyl isocyanate
Key reagents Bromine/NBS, solvents (acetic acid, chloroform), bases (NaHCO3)
Reaction conditions Room temperature to reflux, inert atmosphere for sensitive steps
Typical yields 40-70% depending on step and purification
Purification methods Flash column chromatography, recrystallization
Characterization techniques Melting point, NMR, MS, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Synthesis of Benzenesulfonamide Derivatives

The synthesis of the target compound typically involves the condensation of appropriate sulfonamide precursors with quinazoline derivatives. Recent methodologies have focused on improving yields and purity through various synthetic routes. For instance, a study reported a simple and efficient synthesis of novel 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide derivatives, demonstrating high yields and promising biological activities .

Antimicrobial Activity

Benzenesulfonamide derivatives have shown significant antimicrobial properties. A study evaluating new quinazolinone derivatives found that compounds derived from 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one exhibited potent antibacterial and antifungal activities. Among the synthesized compounds, some demonstrated superior efficacy against bacterial strains compared to their antifungal counterparts .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundBacterial Strains InhibitedFungal Strains InhibitedMIC (µM)
Compound AS. aureus, E. coliC. albicans5.19
Compound BK. pneumoniaeA. niger5.08
Compound CS. typhi-8.16

Anti-inflammatory Properties

In addition to antimicrobial effects, benzenesulfonamide derivatives have been evaluated for anti-inflammatory activities. The introduction of specific substituents on the quinazoline ring has been shown to enhance the anti-inflammatory effects of these compounds . For example, certain derivatives exhibited significant inhibition in models of inflammation, indicating their potential as therapeutic agents for inflammatory diseases.

Anticancer Potential

The anticancer properties of benzenesulfonamide derivatives are particularly noteworthy. Research has indicated that these compounds can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, leading to apoptosis in cancer cells . The selectivity for CA IX over other isoforms enhances their therapeutic potential while minimizing side effects.

Case Study: Inhibition of Carbonic Anhydrase IX

In a recent study, several benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit CA IX. The most active compounds displayed IC50 values ranging from 10.93 to 25.06 nM against CA IX and showed significant anticancer activity in vitro against MDA-MB-231 breast cancer cells .

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of sulfonamide-quinazolinone hybrids. Below is a comparative analysis with structurally related analogs:

Compound Name & CAS No. Core Structure Key Substituents Biological Activity Molecular Formula Reference
Target Compound (113849-28-8) Quinazolinone-sulfonamide 6-Bromo, 2-methyl, N-(phenylurea) Hypothesized anticancer/antimicrobial C₂₂H₁₇BrN₄O₄S
4a (Antiproliferative derivative) Quinazolinone-sulfonamide 8-Methoxy, 2-((2-oxo-2-(phenylamino)ethylthio) Antiproliferative, apoptotic (IC₅₀: 2.5–8 µM) C₂₄H₂₁N₅O₅S₂
3 (Anti-inflammatory derivative) Quinazolinone-sulfonamide 2-Phenyl, N-aryl-methylene Anti-inflammatory (ED₅₀: 25 mg/kg), analgesic C₂₁H₁₆N₄O₃S
Benzenesulfonamide (215917-77-4) Benzenesulfonamide N-[2-[[(phenylamino)carbonyl]amino]phenyl] Regulated for industrial use (EPA SNUR) C₁₉H₁₆N₄O₃S
Gliquidone (CAS: Not provided) Isoquinoline-sulfonamide Cyclohexylamino, methoxy, dimethyl groups Oral hypoglycemic (Diabetes therapy) C₂₄H₂₈N₄O₅S

Key Differences and Implications

Substituent Effects on Activity :

  • The 6-bromo group in the target compound may enhance DNA-binding or enzyme inhibition (common in anticancer agents) compared to 8-methoxy in compound 4a, which showed apoptotic activity .
  • The N-(phenylurea) group distinguishes it from N-aryl-methylene derivatives (e.g., compound 3), which exhibited anti-inflammatory effects via COX-2 inhibition .

Metabolic Stability: The 2-methyl group on the quinazolinone may slow oxidative metabolism, extending half-life relative to unsubstituted derivatives.

Regulatory and Safety Profiles :

  • Unlike the EPA-regulated analog (CAS 215917-77-4) , the target compound’s toxicity and environmental impact remain uncharacterized, necessitating further study.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of anti-cancer, anti-inflammatory, and antimicrobial properties. The compound Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is a notable example that exhibits promising pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H17BrN4O4SC_{22}H_{17}BrN_{4}O_{4}S, with a molar mass of approximately 513.36 g/mol. The compound features a quinazoline core, which is known for its significant biological activity, particularly in cancer therapy.

  • Inhibition of Carbonic Anhydrase (CA) :
    • Several studies have demonstrated that benzenesulfonamide derivatives can act as inhibitors of various isoforms of carbonic anhydrase (CA), which is an important enzyme in many physiological processes. For instance, compounds derived from the quinazoline scaffold have shown effective inhibition against human CA isoforms I, II, IX, and XII, indicating their potential in treating conditions like glaucoma and edema .
  • Anticancer Activity :
    • The quinazoline moiety has been linked to anticancer properties through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. For example, derivatives have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
  • Antimicrobial Properties :
    • The compound has also displayed antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values demonstrating effectiveness against bacteria like E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismResult/IC50/MIC
Carbonic Anhydrase InhibitionhCA Isoforms I, II, IX, XIIPotent inhibition observed
Anticancer ActivityMCF-7 Cell LineIC50 = 2.09 μM
Antimicrobial ActivityE. coliMIC = 6.72 mg/mL
Antimicrobial ActivityS. aureusMIC = 6.63 mg/mL

Case Studies

  • Anti-inflammatory Studies :
    • In vivo studies using carrageenan-induced rat paw edema models demonstrated significant anti-inflammatory effects of benzenesulfonamide derivatives, with some compounds achieving over 90% inhibition at specific time points .
  • Cytotoxicity Assessment :
    • A series of synthesized quinazoline derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Notably, one compound exhibited an IC50 value of 0.096 μM against EGFR, highlighting its potential as a targeted cancer therapy .

Q & A

Q. How can researchers confirm the molecular structure of this benzenesulfonamide derivative?

  • Methodological Answer : X-ray crystallography using programs like SHELXL or ORTEP-III is critical for resolving structural ambiguities. For preliminary validation, employ 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm functional groups (e.g., sulfonamide protons at δ 7.5–8.5 ppm, quinazolinone carbonyl signals near δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) further verifies molecular weight accuracy (±2 ppm).

Q. What synthetic strategies optimize the yield of this compound?

  • Methodological Answer :
  • Reagent Selection : Use Pd-catalyzed cross-coupling for bromo-substitution (e.g., Suzuki-Miyaura for quinazolinyl moiety introduction) .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95%) .

  • Reaction Monitoring : Track intermediates via TLC (Rf_f values: 0.43–0.78 reported for similar derivatives) .

    Synthetic Step Optimal Conditions Yield Range
    Quinazolinone formationMicrowave-assisted, 120°C, 2h55–65%
    Sulfonamide couplingDMF, K2_2CO3_3, 80°C, 12h40–50%

Q. How can researchers assess the compound’s purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to quantify impurities (<1% required for biological assays) .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., 232–235°C for related sulfonamides) .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s bioactivity in cancer models?

  • Methodological Answer :
  • Enzyme Inhibition : Perform kinase assays (e.g., EGFR or VEGFR2) using fluorescence polarization . IC50_{50} values <10 µM suggest therapeutic potential.

  • Computational Modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes. The bromo-quinazolinyl group often occupies hydrophobic pockets .

    Cell Line IC50_{50} (µM) Reference
    MCF-7 (Breast)8.2 ± 0.3
    A549 (Lung)12.5 ± 1.1

Q. How should contradictory data on the compound’s solubility be resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (for in vitro assays) vs. PBS (for pharmacokinetics). Reported discrepancies (e.g., 2 mg/mL in DMSO vs. <0.1 mg/mL in water) may arise from aggregation .
  • Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility for in vivo studies .

Q. What strategies improve the compound’s selectivity for target proteins?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the phenylamino carbonyl group to reduce off-target binding. Fluorine substitution at the benzene ring improves selectivity by 30% in kinase screens .
  • Proteome Profiling : Use mass spectrometry-based chemoproteomics to identify unintended targets .

Data Analysis & Reproducibility

Q. How can researchers validate crystallographic data conflicting with computational predictions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-S bond: 1.76 Å experimental vs. 1.78 Å theoretical) to identify outliers .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .

Q. What statistical methods address variability in biological assay results?

  • Methodological Answer :
  • ANOVA with Tukey’s post-hoc : Analyze triplicate data (p < 0.05 significance threshold) .
  • Outlier Detection : Grubbs’ test removes anomalous data points (e.g., Z-score >3) in dose-response curves .

Ethical & Safety Considerations

  • Handling Precautions : Use fume hoods due to potential sulfonamide toxicity (LD50_{50} >500 mg/kg in rodents) .
  • Data Transparency : Share crystallographic CIF files via the Cambridge Structural Database (CSD) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.